2-NAP vs. Devazepide: Peripheral Restriction Based on LogP and Blood-Brain Barrier Permeability
2-NAP exhibits a logP value of -0.91 (chloroform/buffer), classifying it as highly hydrophilic, whereas the comparator devazepide is a lipophilic molecule known to readily cross the blood-brain barrier [1]. This physicochemical difference directly translates to functional compartmentalization: studies in rats demonstrate that systemic administration of devazepide (50-200 μg/kg i.p.) significantly increases food intake, a central effect, while 2-NAP at doses up to 16 mg/kg i.p. does not alter food intake [2]. This indicates that 2-NAP acts exclusively in the periphery, unlike devazepide which exerts both peripheral and central CCK1 antagonism.
| Evidence Dimension | Blood-Brain Barrier Permeability (Inferred from LogP and Behavioral Outcome) |
|---|---|
| Target Compound Data | logP = -0.91; No significant effect on food intake in rats at 1-16 mg/kg i.p. [1][2] |
| Comparator Or Baseline | Devazepide: Significant increase in food intake in rats at 50-200 μg/kg i.p. [2] |
| Quantified Difference | Qualitative difference: 2-NAP lacks the central appetite-stimulating effect seen with devazepide, despite overlapping peripheral CCK1 antagonism. |
| Conditions | LogP measured in chloroform/buffer partition; feeding behavior assessed in male Wistar rats following i.p. administration. |
Why This Matters
For researchers investigating peripheral CCK1 receptor physiology without the confounding variable of central receptor activation, 2-NAP is the unequivocally preferred tool due to its lack of brain penetrance.
- [1] Bodkin MJ, Broughton HB, et al. 2-NAP: a selective, hydrophilic, non-peptide CCKA-receptor antagonist derived from the cholecystokinin C-terminal dipeptide. Bioorg Med Chem Lett. 1992;2(9):1015-1018. View Source
- [2] Ebenezer IS, Baldwin BA. 2-Naphthalenesulphanyl-L-aspartyl-2-(phenethyl) amide (2-NAP) and food intake in rats: evidence that endogenous peripheral CCK does not play a major role as a satiety factor. Br J Pharmacol. 1995 Dec;116(5):2371-4. View Source
